Studies suggest 1-(2-HP)piperazine might function as an enzyme inhibitor. Enzymes are biological molecules that accelerate chemical reactions within cells. Inhibiting specific enzymes can be a valuable strategy in drug discovery and understanding various physiological processes. Research has shown that 1-(2-HP)piperazine exhibits inhibitory activity against certain enzymes, including monoamine oxidase (MAO) [1]. MAO is an enzyme involved in the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAO can have various effects, including potential antidepressant and anti-anxiety properties. However, further research is needed to explore the efficacy and safety of 1-(2-HP)piperazine for such purposes.
1-(2-HP)piperazine's structure can be used as a scaffolding molecule in drug discovery. Scaffolding molecules are chemical structures used as a starting point for designing new drugs. The core structure of the molecule provides a foundation for incorporating specific chemical modifications that can potentially alter its biological properties. Studies have explored using 1-(2-HP)piperazine as a scaffold for developing new ligands (molecules that bind to specific receptors) for targets of therapeutic interest [2].
It's important to note that the research on 1-(2-HP)piperazine is limited, and further investigations are needed to fully understand its potential applications and safety profile. Additionally, its classification as a dangerous good for transport due to its potential health hazards [3] necessitates careful handling and adherence to safety regulations during research.
The information provided here is for informational purposes only and should not be construed as medical advice. It is essential to consult with qualified healthcare professionals before considering any substance for potential therapeutic use.
1-(2-Hydroxyphenyl)piperazine is an organic compound characterized by a piperazine ring substituted with a hydroxyphenyl group at the first position. Its chemical formula is C10H14N2O, and it is known for its potential applications in medicinal chemistry due to its structural similarity to various psychoactive substances. The presence of the hydroxy group enhances its solubility and reactivity, making it a compound of interest in both pharmaceutical development and chemical research.
1-(2-Hydroxyphenyl)piperazine exhibits various biological activities that make it a candidate for further pharmacological studies. It has been investigated for its potential as an antidepressant and anxiolytic agent, similar to other piperazine derivatives. The compound's ability to interact with neurotransmitter systems, particularly serotonin receptors, contributes to its psychoactive properties. Additionally, it may possess antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals.
The synthesis of 1-(2-Hydroxyphenyl)piperazine can be achieved through several methods:
1-(2-Hydroxyphenyl)piperazine has several applications in medicinal chemistry:
Interaction studies of 1-(2-Hydroxyphenyl)piperazine focus on its binding affinity and activity at various receptor sites:
Several compounds share structural similarities with 1-(2-Hydroxyphenyl)piperazine. These compounds include:
Compound | Hydroxy Group Position | Notable Biological Activity |
---|---|---|
1-(2-Hydroxyphenyl)piperazine | Ortho | Antidepressant potential |
1-(4-Hydroxyphenyl)piperazine | Para | Possible antipsychotic effects |
1-(2-Methoxyphenyl)piperazine | Ortho | Similar psychoactive properties |
N-(2-Hydroxyethyl)piperazine | None | Solubility enhancement |
The unique positioning of the hydroxy group in 1-(2-Hydroxyphenyl)piperazine significantly influences its chemical reactivity and biological activity compared to these similar compounds. Each derivative offers distinct properties that can be leveraged in drug design and development.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylpiperazines. A prominent method involves the Buchwald-Hartwig amination, which couples aryl halides with piperazine under aerobic conditions. For example, Siebeneicher et al. demonstrated a two-step synthesis of 1-(2-hydroxyphenyl)piperazine using 2-bromophenol and piperazine in the presence of palladium diacetate (Pd(OAc)₂) and XPhos ligand, achieving high yields under toluene reflux at 90°C. Key optimization parameters include:
Table 1: Pd-Catalyzed Synthesis Optimization
Catalyst | Ligand | Solvent | Base | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(OAc)₂ | XPhos | Toluene | NaOtBu | 85–90 | |
Pd-PEPPSI | — | Piperazine | K₃PO₄ | 97 | |
Pd Nanoparticles | Algal extract | Solvent-free | Cs₂CO₃ | 89 |
The piperazine core is often functionalized through sequential alkylation and cyclization. A representative route involves:
Critical challenges include controlling regioselectivity and minimizing over-alkylation. Microwave-assisted synthesis has emerged as a solution, reducing reaction times from days to hours.
Crystallization efficiency hinges on solvent polarity and hydrogen-bonding capacity. For instance:
Table 2: Solvent Impact on Crystallization
Solvent | Purity (%) | Crystal Morphology | Yield Improvement |
---|---|---|---|
Ethanol | 98 | Needle-like | — |
Acetone | 95 | Granular | +10% |
1,4-Dioxane | 99 | Plate-like | +20% |
Recent advances prioritize sustainability:
Case Study: A solvent-free Pd-catalyzed amination of 2-chlorophenol with piperazine under aerobic conditions achieved 97% yield in 10 minutes, demonstrating scalability and eco-friendliness.
The interaction between 1-(2-hydroxyphenyl)piperazine and cucurbit [1]uril represents a fascinating example of supramolecular host-guest chemistry. Recent investigations have revealed that this compound forms a highly stable exclusion complex with cucurbit [1]uril, designated as HPP2@Q [1], rather than the anticipated inclusion complex [2] [3].
The complex formation occurs in a 1:2 stoichiometry, with one cucurbit [1]uril molecule accommodating two 1-(2-hydroxyphenyl)piperazine units. Contrary to typical host-guest behavior, the guest molecule is not encapsulated within the Q [1] cavity but instead resides at the portal of the macrocycle [2]. This unique positioning has been confirmed through both aqueous solution studies and solid-state analysis using 1H NMR spectroscopy and X-ray crystallography.
Table 1: Cucurbituril Complexation Parameters
Parameter | Value |
---|---|
Host-Guest Stoichiometry | 1:2 (Q [1]:HPP) |
Complex Type | Exclusion Complex |
Binding Location | Portal of Q [1] |
Binding Constant (M⁻¹) | High stability (specific value not reported) |
Stabilization Mechanism | Ion-dipole and hydrogen bonding |
Characterization Method | ¹H NMR and X-ray crystallography |
The stability of the HPP2@Q [1] complex is attributed to the synergistic effects of ion-dipole interactions and hydrogen bonding interactions. The protonated piperazine nitrogen atoms facilitate electrostatic interactions with the carbonyl oxygen atoms at the portal of cucurbit [1]uril, while the hydroxyl group on the phenyl ring participates in hydrogen bonding networks that further stabilize the assembly [2] [3].
Comparative studies with other cucurbituril homologs have shown that cucurbit [4]uril exhibits different binding characteristics with aromatic guests, typically forming 1:1 inclusion complexes with binding constants in the range of 10⁵-10⁶ M⁻¹ [5] [1]. However, the smaller cavity size of cucurbit [1]uril precludes complete encapsulation of the phenylpiperazine moiety, resulting in the observed portal binding mode.
The hydrogen bonding capability of 1-(2-hydroxyphenyl)piperazine plays a crucial role in supramolecular framework construction. The molecule possesses multiple hydrogen bonding sites: the hydroxyl group serves as both donor and acceptor, while the piperazine nitrogen atoms can act as acceptors when protonated or as donors in their neutral state [6] [7].
Table 2: Hydrogen Bonding Network Parameters
System | Bond Type | Bond Distance (Å) | Framework Type |
---|---|---|---|
Phenylpiperazine-CoCl₄ Network | N-H⋯Cl | 3.10-3.30 | 1D ribbons |
Hydroxyphenylpiperazine-CoCl₄ Network | N-H⋯Cl, O-H⋯Cl, N-H⋯O | 2.25-2.29 | 3D network |
Piperazine-Phenol Complex | O-H⋯N, N-H⋯O | Variable | 1:2 complex |
Arylpiperazine Salts | Charge-assisted N-H⋯O | Variable | Supramolecular assembly |
Structural studies of related phenylpiperazine derivatives have revealed distinct hydrogen bonding patterns. In the tetrachloridocobalt(II) system, the structure is characterized by one-dimensional ribbons formed through N-H⋯Cl hydrogen bonds with distances ranging from 3.10 to 3.30 Å [6]. The incorporation of the hydroxyl group in 1-(2-hydroxyphenyl)piperazine significantly enhances the hydrogen bonding network, enabling the formation of three-dimensional frameworks through additional O-H⋯Cl and N-H⋯O interactions [7].
The chair conformation of the piperazine ring is consistently maintained across various crystal structures, with the hydroxyl-substituted phenyl ring adopting specific orientations to optimize hydrogen bonding interactions [7] [8]. The dihedral angle between the piperazine and phenyl rings typically ranges from 34° to 78°, depending on the specific supramolecular environment and packing requirements.
In piperazine-phenol cocrystal systems, a novel hydrogen bonding pattern has been identified where two phenol molecules interact with each piperazine nitrogen atom through complementary donor-acceptor interactions [9] [10]. This 1:2 complex formation demonstrates the bifunctional nature of the piperazine moiety and its ability to organize phenolic compounds into ordered supramolecular architectures.
The formation of charge-assisted hydrogen bonds significantly enhances the stability of these networks. When the piperazine nitrogen atoms are protonated, the resulting cationic species form stronger electrostatic interactions with anionic partners, leading to binding energies ranging from -1200 to -1300 kJ mol⁻¹ [11] [12].
The concept of chirality induction in supramolecular assemblies represents a sophisticated level of molecular recognition and organization. While direct studies of 1-(2-hydroxyphenyl)piperazine in polyproline hybrid assemblies are limited, the principles governing chirality transfer in related systems provide valuable insights into potential applications.
Table 3: Chirality Transfer Parameters
System Type | Chirality Source | Induction Mechanism | Amplification Factor |
---|---|---|---|
Polyproline II Helix | Stereoelectronic effects | n→π* interactions | Cooperative |
Phenylpiperazine Assemblies | Point chirality | Hydrogen bonding | Moderate |
Supramolecular Polymers | Chiral dopants | Hierarchical transfer | >100-fold |
Host-Guest Systems | Chiral auxiliaries | Conformational bias | Variable |
The polyproline II (PPII) helix represents a particularly interesting scaffold for chirality induction due to its extended left-handed helical conformation and propensity for cooperative interactions [13] [14]. The stereoelectronic effects in polyproline systems are governed by n→π* interactions between adjacent peptide bonds, which can be modulated by substituents that influence the electronic properties of the proline residues.
Chirality induction in supramolecular systems often relies on the concept of "sergeants and soldiers," where a small fraction of chiral molecules (sergeants) can induce helical bias in a majority of achiral components (soldiers) [15] [16]. In polyproline-based hybrid assemblies, the introduction of chiral substituents at specific positions can achieve remarkable amplification effects, with chiral induction occurring at concentrations as low as 0.3-0.5 mol% [15].
The hydroxyl group in 1-(2-hydroxyphenyl)piperazine could potentially serve as a hydrogen bonding anchor point for chiral polyproline segments, enabling the formation of hybrid assemblies with defined handedness. The piperazine moiety's conformational flexibility allows for adaptation to different helical structures while maintaining specific hydrogen bonding contacts with the polyproline backbone.
Recent advances in understanding chirality transfer have identified several key factors: the proximity of chiral centers to the supramolecular scaffold, the strength of non-covalent interactions, and the cooperative nature of the assembly process [16] [17]. The combination of multiple interaction modes (hydrogen bonding, π-π stacking, and electrostatic interactions) in phenylpiperazine systems suggests potential for efficient chirality transfer in appropriately designed hybrid assemblies.
The development of such hybrid systems could lead to materials with switchable chiroptical properties, where external stimuli (pH, temperature, ionic strength) could modulate the helical sense of the assembly. This represents a promising area for future research in developing responsive chiral materials based on the 1-(2-hydroxyphenyl)piperazine scaffold.
Corrosive;Acute Toxic;Irritant